9-Ethoxy-9-oxononanoate

説明

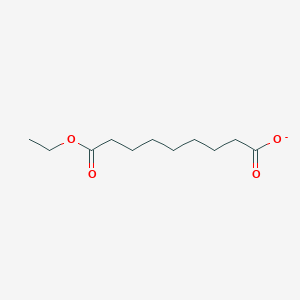

9-Ethoxy-9-oxononanoate is an organic compound with the molecular formula C11H19O4 It is a derivative of nonanoic acid, characterized by the presence of an ethoxy group and a ketone functional group at the ninth carbon position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethoxy-9-oxononanoate typically involves the esterification of nonanoic acid derivatives. One common method is the reaction of nonanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product suitable for various applications.

化学反応の分析

Types of Reactions

9-Ethoxy-9-oxononanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other alkoxides.

Major Products

Oxidation: Nonanoic acid derivatives.

Reduction: 9-Ethoxy-9-hydroxynonanoate.

Substitution: Various substituted nonanoate esters depending on the nucleophile used.

科学的研究の応用

Chemistry

9-Ethoxy-9-oxononanoate serves as a building block in organic synthesis , facilitating the preparation of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

- Reactions :

- Oxidation : Converts to carboxylic acids using agents like potassium permanganate.

- Reduction : Ketone group can be reduced to an alcohol using sodium borohydride.

- Substitution : The ethoxy group can be replaced under appropriate conditions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4 | Nonanoic acid derivatives |

| Reduction | NaBH4 | 9-Ethoxy-9-hydroxynonanoate |

| Substitution | Sodium ethoxide | Various substituted nonanoate esters |

Biology

The compound is studied for its potential biological activity , particularly in lipid metabolism. It participates in the breakdown of unsaturated fatty acids through a process called β-scission, which significantly alters fatty acid profiles in biological systems.

- Biochemical Pathways : Increases levels of palmitic, stearic, oleic, and linoleic acids after prolonged exposure.

Medicine

Research indicates that this compound may have potential therapeutic properties . It is being investigated as a precursor in drug synthesis and for its possible bioactive effects.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique reactivity makes it valuable for developing new products in various sectors.

Case Study 1: Lipid Peroxidation and Cardiovascular Health

A study evaluated systemic levels of fatty acid oxidation products in patients with coronary artery disease (CAD). Findings indicated that elevated lipid peroxidation products correlated with increased cardiovascular risk. This suggests that compounds like this compound may play a role in lipid metabolism pathways relevant to cardiovascular health.

Case Study 2: Flavor Chemistry Applications

Research into the flavor chemistry of alcoholic beverages has shown that compounds such as this compound contribute to aroma profiles. Its interactions with other volatile components can enhance or modify flavor characteristics, making it significant in food chemistry.

作用機序

The mechanism of action of 9-Ethoxy-9-oxononanoate involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and ketone functional groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its structural configuration and the nature of the target.

類似化合物との比較

Similar Compounds

9-Oxononanoic acid: A closely related compound with similar structural features but lacking the ethoxy group.

Azelaic acid monoethyl ester: Another derivative of nonanoic acid with distinct properties.

Uniqueness

9-Ethoxy-9-oxononanoate is unique due to the presence of both an ethoxy group and a ketone functional group, which confer specific reactivity and potential applications not shared by its analogs. Its ability to undergo diverse chemical reactions and its utility in various research fields highlight its significance.

生物活性

Overview

9-Ethoxy-9-oxononanoate is an organic compound with the molecular formula CHO, derived from nonanoic acid. This compound features an ethoxy group and a ketone functional group at the ninth carbon position, which contribute to its unique biochemical properties and potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry.

The biological activity of this compound primarily involves its interaction with lipid metabolism pathways. It is known to participate in the breakdown of unsaturated fatty acids through a process called β-scission. This mechanism leads to alterations in fatty acid composition within biological systems, notably increasing levels of palmitic, stearic, oleic, and linoleic acids after prolonged exposure (e.g., during frying processes) .

Target of Action

- Fatty Acid Metabolism : The compound influences lipid metabolism by modifying the profiles of fatty acids present in the system.

- Environmental Influence : Factors such as temperature and the presence of other compounds can significantly affect its activity, particularly during cooking processes like deep frying .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Biochemical Pathways : The compound is involved in lipid peroxidation processes that can lead to oxidative stress in biological systems. This has implications for understanding its role in diseases related to lipid metabolism, such as cardiovascular diseases .

- Therapeutic Potential : Investigated for its potential therapeutic properties, this compound may serve as a precursor in drug synthesis or as a bioactive compound with specific health benefits .

- Antimicrobial Activity : Some derivatives of related compounds have shown antimicrobial properties, suggesting that this compound could have similar effects worth exploring further .

Case Study 1: Lipid Peroxidation and Cardiovascular Health

A case-control study measured systemic levels of specific fatty acid oxidation products in patients with coronary artery disease (CAD). The findings indicated that elevated levels of lipid peroxidation products correlate with increased cardiovascular risk. The role of compounds like this compound in these pathways could provide insights into therapeutic interventions targeting lipid metabolism .

Case Study 2: Flavor Chemistry Applications

Research into the flavor chemistry of alcoholic beverages has explored how compounds like this compound contribute to aroma profiles. Its interactions with other volatile components can enhance or modify flavor characteristics, making it a subject of interest in food chemistry .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 9-Oxononanoic Acid | Lacks ethoxy group | Similar lipid metabolism effects |

| Azelaic Acid Monoethyl Ester | Different chain length | Antimicrobial properties reported |

| 9-Hydroxynonanoate | Hydroxyl instead of ethoxy | Potentially different metabolic pathways |

特性

IUPAC Name |

9-ethoxy-9-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRYLAXNDGUFAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654089 | |

| Record name | 9-Ethoxy-9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593-55-1 | |

| Record name | 9-Ethoxy-9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。